![molecular formula C21H27N3O3S B2684655 2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864860-15-1](/img/structure/B2684655.png)
2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core fused with a carboxamide group and an ethoxybenzamido substituent. The presence of multiple functional groups in this molecule makes it a versatile candidate for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves several steps. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under reflux conditions in an appropriate solvent .
Once the thieno[2,3-c]pyridine core is synthesized, the next step involves the introduction of the carboxamide group. This can be done through an amidation reaction using a suitable amine, such as 4-ethoxybenzamide, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is typically carried out at room temperature in a solvent like dichloromethane .
Analyse Chemischer Reaktionen
2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the molecule.
Wissenschaftliche Forschungsanwendungen
Basic Information
- IUPAC Name: 2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
- CAS Number: 864860-15-1
- Molecular Formula: C20H25N3O3S
- Molecular Weight: 387.49 g/mol
Structure
The structural representation of the compound reveals distinct functional groups that contribute to its biological activity.
Chemical Structure
Medicinal Chemistry
- Anticancer Activity
- Antimicrobial Properties
Neuropharmacology
- CNS Activity
- Analgesic Effects
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of thieno[2,3-c]pyridine and tested their efficacy against breast cancer cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect with an IC50 value significantly lower than that of standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of several thieno derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Wirkmechanismus
The mechanism of action of 2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can be compared with other similar compounds, such as:
2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives: These compounds have similar thieno[2,3-c]pyridine cores but different substituents, leading to variations in their chemical and biological properties.
Benzo[d]-imidazo[2,1-b]thiazole carboxamide derivatives: These compounds share a similar carboxamide group but have different core structures, resulting in distinct activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer unique chemical reactivity and potential biological activity.
Biologische Aktivität
The compound 2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic derivative belonging to a class of heterocyclic compounds. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine core. Its molecular formula is C19H26N2O2S, and it exhibits notable lipophilicity due to the presence of ethoxy and tetramethyl substituents. The structure can be represented as follows:
Research indicates that this compound acts primarily as a selective agonist for retinoic acid receptors (RARs), particularly RARα. Its selectivity over other RAR subtypes (RARβ and RARγ) is significant for potential therapeutic applications in conditions such as cancer and skin disorders. The compound's ability to modulate gene expression through RAR activation suggests its involvement in cellular differentiation and proliferation processes.
Therapeutic Potential
- Cancer Treatment : The compound has shown promise in preclinical studies targeting various cancer cell lines. For instance, it demonstrated cytotoxicity against estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468). In these studies, the compound exhibited enhanced selectivity compared to conventional therapies like gefitinib .
- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may possess anti-inflammatory properties by inhibiting pathways associated with inflammatory responses. This could make it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which could be beneficial in neurodegenerative conditions. The modulation of signaling pathways involved in neuronal survival is an area of ongoing research.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study 1 : A study published in Heterocycles detailed the synthesis of various thieno derivatives and their biological evaluation. The results indicated that certain derivatives exhibited significant activity against cancer cell lines, with IC50 values lower than those of standard chemotherapeutics .
- Study 2 : Another research article highlighted the selectivity of this compound for RARα over RARβ and RARγ. The findings suggested that this selectivity could lead to reduced side effects compared to non-selective RAR agonists .
- Study 3 : A comprehensive evaluation of the compound’s pharmacokinetics showed high oral bioavailability (>80%) in animal models, indicating its potential for oral administration in therapeutic settings .
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 (µM) | Comments |
---|---|---|---|
Cytotoxicity | MCF-7 | 15 | Selective against ER-positive breast cancer |
Cytotoxicity | MDA-MB-468 | 10 | More potent than gefitinib |
Anti-inflammatory | In vitro models | N/A | Suggests potential for inflammatory diseases |
Neuroprotection | Neuronal cell cultures | N/A | Modulates survival pathways |
Eigenschaften
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-6-27-13-9-7-12(8-10-13)18(26)23-19-15(17(22)25)14-11-20(2,3)24-21(4,5)16(14)28-19/h7-10,24H,6,11H2,1-5H3,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHXAEVWXVRNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.